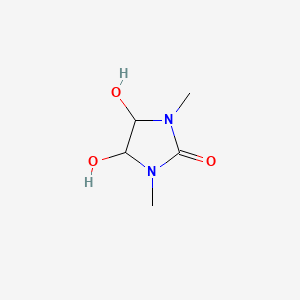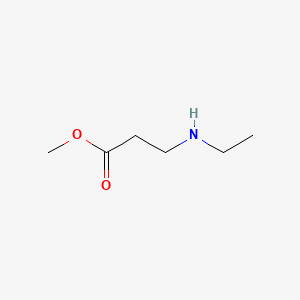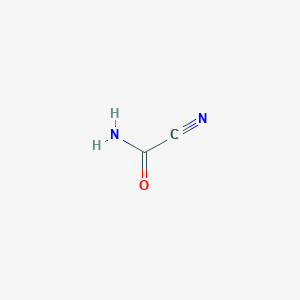
3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid
Vue d'ensemble
Description
3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid is a monocarboxylic acid and a member of benzenes . It is a derivative of propanoic acid and is an intramolecular dihedral molecule . The molecular formula is C10H10N4O2 .
Molecular Structure Analysis
The molecular structure of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid involves a dihedral angle between the tetrazole and benzene rings . The crystal structure is stabilized by intramolecular O—H N and O—H hydrogen bonds .Physical And Chemical Properties Analysis
The molecular weight of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid is 218.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 4 . The exact mass is 218.08037557 g/mol , and the topological polar surface area is 80.9 Ų .Applications De Recherche Scientifique
Corrosion Inhibition
A novel amino acid-based corrosion inhibitor, 2-(3-(1-carboxy-2-phenylethyl)-1H-imidazol-3-ium-1-yl)-3-phenylpropanoate (AIZ-3), demonstrated significant corrosion inhibition efficiency for mild steel in an acidic environment. It showcased an inhibition efficiency of 96.08% at a low concentration, acting as a mixed type inhibitor. The adsorption of AIZ-3 on mild steel surface followed the Langmuir adsorption isotherm, corroborated by various spectroscopic and microscopic analyses (Srivastava et al., 2017).
Antibacterial Drug Development
A series of multi-heterocyclic antibacterial drugs, synthesized from (E)-1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one, demonstrated potent antibacterial activity. This study highlighted the utility of tetrazole-containing compounds in the development of new antibacterial agents. The structural, electronic properties, and biological efficacy of these compounds were extensively characterized and confirmed through various spectral studies and biological assays (Dhevaraj et al., 2019).
Material Science
In the field of material science, phloretic acid (a phenolic compound related to the discussed chemical structure) was explored as a renewable building block for the synthesis of bio-based benzoxazine monomers. This innovative approach utilized phloretic acid to introduce phenolic functionalities into molecules, demonstrating the potential of renewable resources in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Mécanisme D'action
Target of Action
It is known that tetrazole derivatives have been of interest in coordination chemistry due to various applications of their metal derivatives .
Mode of Action
The compound is a derivative of propanoic acid and is an intramolecular dihedral molecule . The crystal structure of the compound is stabilized by intramolecular O—H N and O—H O hydrogen bonds .
Propriétés
IUPAC Name |
3-phenyl-2-(tetrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)9(14-7-11-12-13-14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFZFWRBAQCHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349720 | |
| Record name | 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |
CAS RN |
204188-85-2 | |
| Record name | 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(4-Chlorophenyl)methyl]benzoic acid](/img/structure/B1595523.png)


